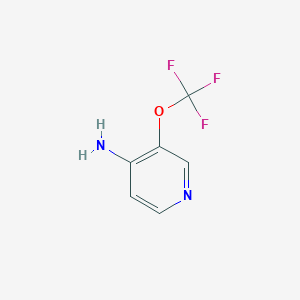

3-(Trifluoromethoxy)pyridin-4-amine

Vue d'ensemble

Description

“3-(Trifluoromethoxy)pyridin-4-amine” is a chemical compound with the molecular formula C6H5F3N2O . It is used in the field of research and development .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes “3-(Trifluoromethoxy)pyridin-4-amine”, has been discussed in several papers . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Molecular Structure Analysis

The molecular weight of “3-(Trifluoromethoxy)pyridin-4-amine” is 178.11 . The molecular structure can be analyzed using various methods, such as the NBO program implemented in the GAUSSIAN 16W package .Chemical Reactions Analysis

Trifluoromethylpyridines, including “3-(Trifluoromethoxy)pyridin-4-amine”, are used as key structural motifs in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis

The boiling point of “3-(Trifluoromethoxy)pyridin-4-amine” is 110-114 °C (Press: 11 Torr), and its density is 1.421±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Applications De Recherche Scientifique

Catalytic Applications

Group 3 metal triamido complexes, particularly those of yttrium and gadolinium, have been utilized as catalysts for ortho-C-H bond addition of pyridine derivatives into the C═N double bond of nonactivated imines, showcasing the potential of pyridine derivatives in catalysis. The process benefits significantly from the addition of secondary amines, improving catalytic activity through the formation of a mixed ligated complex (Haruki Nagae, Y. Shibata, H. Tsurugi, & K. Mashima, 2015).

Synthesis and Functionalization

An efficient and straightforward synthesis method has been developed for 2-, 3-, and 4-(trifluoromethoxy)pyridines, making these compounds accessible for life-sciences-oriented research. This synthesis approach allows for the regioselective functionalization of these pyridines, offering valuable building blocks for further research (Baptiste Manteau et al., 2010).

Building Blocks for Medicinal and Agrochemical Research

A scalable and simple protocol for regioselective trifluoromethoxylation of functionalized pyridines and pyrimidines has been reported, producing valuable scaffolds for further elaboration. This development opens up new avenues for the discovery and development of novel drugs and agrochemicals, demonstrating the importance of the trifluoromethoxy group in medicinal chemistry (Pengju Feng et al., 2016).

Material Science Applications

Redox-active coordination frameworks incorporating pyridine derivatives have been synthesized, displaying significant potential in material sciences. For instance, the tris(4-(pyridin-4-yl)phenyl)amine ligand has been utilized in Cu(II) frameworks, demonstrating the ability to undergo chemical oxidation and showcasing the ligand’s potential as a structural motif for developing multifunctional frameworks (C. Hua, P. Turner, & D. D’Alessandro, 2013).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(trifluoromethoxy)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c7-6(8,9)12-5-3-11-2-1-4(5)10/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVXXNMHZXMHXJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678828 | |

| Record name | 3-(Trifluoromethoxy)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethoxy)pyridin-4-amine | |

CAS RN |

827586-90-3 | |

| Record name | 3-(Trifluoromethoxy)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-Hydroxyimidazo[1,2-a]pyridine-2-carboximidamide](/img/structure/B1455155.png)

![4-{[(2-Methoxyethyl)amino]methyl}benzonitrile hydrochloride](/img/structure/B1455159.png)

![3-[4-(Oxolane-2-carbonyl)piperazin-1-yl]propanoic acid](/img/structure/B1455161.png)

![3-[(2-Methylpropane-2-sulfonyl)methyl]aniline](/img/structure/B1455162.png)

![2-{[Cyclohexyl(methyl)amino]methyl}-4-fluoroaniline](/img/structure/B1455163.png)

![6-{[(3-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1455174.png)

![{4-[(Methoxy-methyl-amino)-methyl]-thiazol-2-YL}-carbamic acid tert-butyl ester](/img/structure/B1455176.png)

![1-[3-(Trifluoromethyl)phenyl]butan-1-amine](/img/structure/B1455178.png)